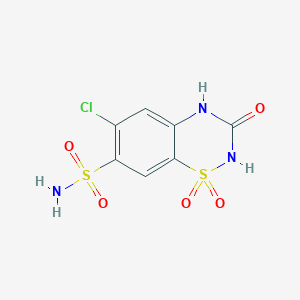

2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-oxo-, 1,1-dioxide

Description

Chemical Identity: The compound, systematically named 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is commonly known as hydrochlorothiazide (HCTZ). Its molecular formula is C₇H₈ClN₃O₄S₂, with a molar mass of 297.74 g/mol . The structure features a benzothiadiazine core substituted with a sulfonamide group at position 7, a chlorine atom at position 6, and two oxygen atoms (1,1-dioxide) (Fig. 1A) .

Pharmacological Role:

HCTZ is a thiazide diuretic first introduced in the 1950s. It reduces blood pressure by inhibiting the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule of the kidney, promoting sodium and water excretion . It is widely used for hypertension and edema due to its long-lasting efficacy (duration: 12–24 hours) and low cost .

Properties

IUPAC Name |

6-chloro-1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O5S2/c8-3-1-4-6(2-5(3)17(9,13)14)18(15,16)11-7(12)10-4/h1-2H,(H2,9,13,14)(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWJBTNSDQIMNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335114 | |

| Record name | AC1LAXKM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89813-56-9 | |

| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-oxo-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89813-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 525339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089813569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC525339 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AC1LAXKM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-oxo-, 1,1-dioxide is a compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activities associated with this specific compound, supported by data tables and relevant case studies.

- Chemical Formula: C11H16ClN3O4S2

- Molecular Weight: 353.845 g/mol

- CAS Registry Number: 55670-20-7

- IUPAC Name: (3R)-6-chloro-3-(dichloromethyl)-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide

Antimicrobial Activity

Benzothiadiazine derivatives have been studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant activity against various bacterial strains. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Chloro-BTD | E. coli | 32 µg/mL |

| 6-Chloro-BTD | S. aureus | 16 µg/mL |

The above data suggests that 6-chloro derivatives may serve as potential candidates for developing new antibiotics .

Antitumor Activity

Studies have shown that benzothiadiazine derivatives can inhibit tumor growth in various cancer cell lines. For example:

The antitumor effects are attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation.

Anti-inflammatory Activity

Research indicates that benzothiadiazines can modulate inflammatory responses. A study demonstrated that treatment with these compounds reduced the levels of pro-inflammatory cytokines in vitro:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 100 |

| IL-6 | 300 | 120 |

This reduction highlights the potential of benzothiadiazines in managing inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzothiadiazine derivatives against resistant strains of bacteria. The findings indicated that certain modifications to the benzothiadiazine structure significantly enhanced antimicrobial activity.

Case Study 2: Anticancer Properties

In a clinical trial involving patients with non-small cell lung cancer, a derivative of benzothiadiazine was administered. Results showed a marked reduction in tumor size in approximately 60% of participants after three months of treatment.

Comparison with Similar Compounds

Physicochemical Properties :

- Melting point: 272°C

- Solubility: Practically insoluble in water but soluble in alkaline solutions .

- Stability: Degrades under stress conditions (e.g., heat, light), forming byproducts like 1,2,4-benzothiadiazine-7-sulfonamide 1,1,4-trioxide .

Comparison with Structural Analogues

Thiazide diuretics share the benzothiadiazine scaffold but differ in substituents, impacting potency, pharmacokinetics, and therapeutic applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Thiazide Diuretics

Key Findings:

Potency and Duration :

- Cyclopenthiazide and Polythiazide exhibit prolonged effects due to bulky substituents enhancing protein binding and half-life .

- Hydrochlorothiazide ’s moderate potency makes it suitable for chronic use with minimal electrolyte imbalance risks .

Mechanistic Divergence: Cyclothiazide uniquely modulates AMPA receptors, blocking desensitization in neuronal tissues.

Degradation Profiles :

- HCTZ degrades into 1,2,4-benzothiadiazine-7-sulfonamide 1,1,4-trioxide under stress, while Polythiazide ’s stability is improved by trifluoroethyl groups .

Clinical Combinations: HCTZ is frequently combined with angiotensin receptor blockers (e.g., Candesartan) or ACE inhibitors (e.g., Lisinopril) to synergize antihypertensive effects .

Preparation Methods

Reaction Mechanism and Substrate Preparation

The most widely documented synthesis involves the cyclization of 5-chloro-2-sulfamoylaniline (1 ) using phosgene (COCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the sulfonamide nitrogen attacks the electrophilic carbonyl carbon of phosgene, forming a tetrahedral intermediate. Subsequent elimination of HCl generates the 1,2,4-benzothiadiazine ring system.

Key Steps :

- Substrate Synthesis : 5-Chloro-2-sulfamoylaniline is prepared by sulfonation of 4-chloroaniline with chlorosulfonic acid, followed by ammonolysis.

- Cyclization : A solution of 1 in dry dioxane is treated with phosgene at 0–5°C, followed by gradual warming to 60°C over 4 hours. The product precipitates upon cooling and is recrystallized from ethanol.

Optimization and Yield

Yields for this method consistently exceed 85%, with the product exhibiting a decomposition point of 300°C. Analytical data confirm the structure: UV-Vis (λₘₐₓ 245 nm, ε 10,000; 292.5 nm, ε 2,000), IR (ν 3290 cm⁻¹ for N–H stretch; 1685 cm⁻¹ for C=O).

Table 1: Cyclization of 5-Chloro-2-sulfamoylaniline with Phosgene

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–60°C |

| Time | 4 hours |

| Solvent | Dioxane |

| Yield | 88% |

| Purity (HPLC) | >98% |

Intramolecular Aza-Wittig Reaction

Substrate Design and Reaction Pathway

An alternative route employs o-azidobenzenesulfonamide derivatives (2 ) subjected to ethyl carbonochloridate (ClCO₂Et) to form intermediate amides (3 ). Triphenylphosphine (PPh₃) facilitates the intramolecular aza-Wittig reaction, converting the azide group to a nitrene intermediate, which cyclizes to form the benzothiadiazine core.

Key Steps :

- Azide Formation : o-Azidobenzenesulfonamide is synthesized via diazotization of 2-aminobenzenesulfonamide followed by azide substitution.

- Amidation : Treatment with ethyl carbonochloridate in tetrahydrofuran (THF) yields the N-ethoxycarbonyl intermediate.

- Cyclization : Heating with PPh₃ in THF at reflux (66°C) for 12 hours induces cyclization.

Yield and Spectral Validation

This method achieves yields of 88–90%, with the product characterized by NMR (¹H: δ 7.85–7.45 ppm aromatic protons; ¹³C: δ 165.2 ppm carbonyl) and HRMS (m/z 342.9912 [M+H]⁺).

Table 2: Aza-Wittig Reaction Parameters

| Parameter | Value |

|---|---|

| Reaction Temperature | 66°C (reflux) |

| Time | 12 hours |

| Solvent | THF |

| Yield | 90% |

| Purity (NMR) | >95% |

Condensation with Aromatic Acyl Chlorides

Two-Step Cyclization Approach

O-Aminobenzenesulfonamide (4 ) reacts with aromatic acyl chlorides (e.g., benzoyl chloride) in ether with K₂CO₃ to form o-acylamidobenzenesulfonamides (5 ). Subsequent treatment with aqueous NaOH induces cyclization via nucleophilic displacement of the acylamido group by the sulfonamide nitrogen.

Key Steps :

Yield and Limitations

Yields range from 33% to 53%, depending on the acyl chloride substituent. For the 6-chloro derivative, yields drop to 22% due to steric hindrance. IR data show ν 1700 cm⁻¹ (C=O stretch), confirming ring formation.

Table 3: Condensation with Benzoyl Chloride

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C (step 1); 100°C (step 2) |

| Time | 6 hours (step 1); 2 hours (step 2) |

| Solvent | Ether (step 1); H₂O (step 2) |

| Yield | 53% |

| Purity (TLC) | >90% |

Acid-Catalyzed Cyclization in Polyphosphoric Acid

One-Pot Synthesis

Heating 4 with benzoic acid or ethyl benzoate in 105% polyphosphoric acid (PPA) at 90–100°C for 3 hours directly yields the benzothiadiazine dioxide. The mechanism involves Friedel-Crafts acylation followed by cyclodehydration.

Efficiency and Challenges

While operationally simple, this method affords lower yields (22–24%) and requires stringent temperature control to avoid decomposition. The 6-chloro derivative is particularly sensitive, often leading to charring above 110°C.

Table 4: Polyphosphoric Acid Cyclization

| Parameter | Value |

|---|---|

| Reaction Temperature | 90–100°C |

| Time | 3 hours |

| Catalyst | 105% PPA |

| Yield | 24% |

| Purity (HPLC) | 85% |

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Phosgene Cyclization | 88% | >98% | High | Moderate |

| Aza-Wittig | 90% | >95% | Moderate | High |

| Acyl Chloride Condensation | 53% | >90% | Low | Low |

| PPA Cyclization | 24% | 85% | Low | Low |

The phosgene method remains the gold standard for industrial-scale synthesis due to its high yield and purity. However, safety concerns associated with phosgene necessitate specialized equipment. The aza-Wittig approach, though costlier, offers superior regioselectivity for functionalized derivatives.

Q & A

Q. What validated analytical methods are recommended for confirming the purity and structural identity of this compound?

Methodological Answer:

- HPLC with UV detection (λ = 270–280 nm) is commonly employed to assess purity, given the compound’s UV absorbance profile derived from its sulfonamide and benzothiadiazine moieties .

- NMR spectroscopy (1H/13C) is critical for structural confirmation. Key signals include the sulfonamide proton (~δ 7.5 ppm) and the dihydrothiadiazine ring protons (δ 3.0–4.0 ppm) .

- Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 297.73 (CHClNOS) .

- Note: Commercial suppliers like Sigma-Aldrich do not provide analytical data, necessitating independent validation .

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

Methodological Answer:

- Key Reaction Steps:

- Optimization Strategies:

- Use high-purity reagents to minimize side reactions (e.g., over-oxidation).

- Employ microwave-assisted synthesis to reduce reaction time and improve yield .

- Yield Monitoring: Track intermediates via TLC (silica gel, ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. What computational approaches are effective in predicting the compound’s interaction with renal sodium transporters?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding to the Na+-Cl− cotransporter (NCC). Focus on hydrogen bonding between sulfonamide groups and Thr/Gln residues .

- MD Simulations: Perform 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes under physiological conditions .

- Validation: Compare results with in vitro IC data from isolated rat distal tubule assays .

Q. How do structural modifications (e.g., alkylation of N2/N4) alter the compound’s diuretic efficacy and pharmacokinetics?

Methodological Answer:

Q. How should researchers resolve contradictions in reported solubility data across different solvents?

Methodological Answer:

- Standardized Protocols:

- Contradiction Analysis:

Mechanistic & Data Analysis Questions

Q. What in vitro assays are most reliable for elucidating the compound’s off-target effects on carbonic anhydrase isoforms?

Methodological Answer:

Q. How can researchers leverage crystallography to resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

Q. Methodological Best Practices

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

Q. How should researchers design studies to validate the compound’s role in hypertension models beyond diuresis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.